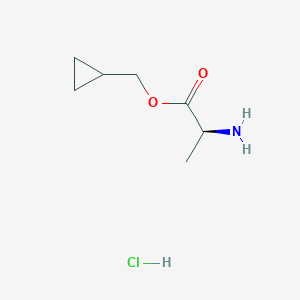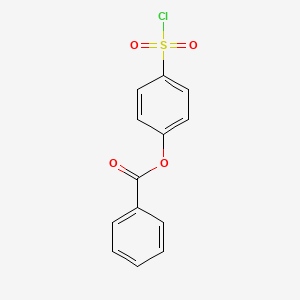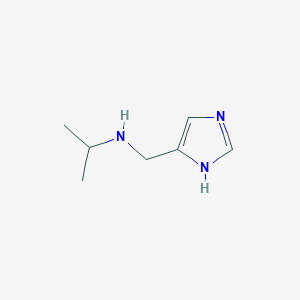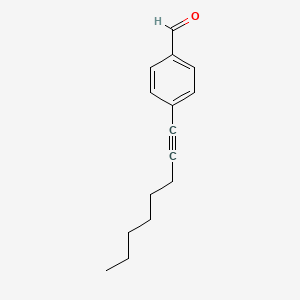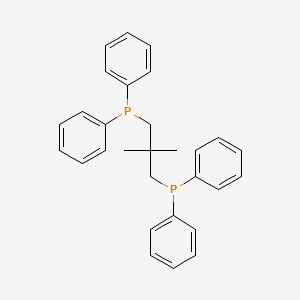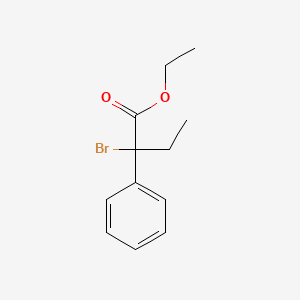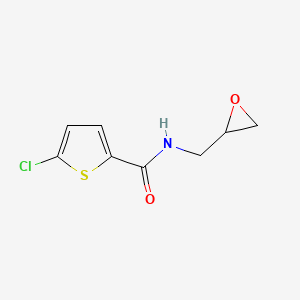
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide is a chemical compound that has garnered attention due to its applications in organic synthesis and pharmaceuticals. It is used as an intermediate in the preparation of oxazolidinones, which are compounds known for their therapeutic properties, particularly in the treatment of thromboembolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide involves several steps. One of the key methods includes the condensation of 4-nitrophenyl 5-chlorothiophene-2-carboxylate with 2-(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione in the presence of a base such as triethylamine in dimethylsulfoxide (DMSO) as a solvent . The reaction is followed by crystallization using a combination of acetonitrile and methanol to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent composition, and crystallization parameters to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly oxazolidinones.
Biology: It serves as an intermediate in the preparation of compounds with biological activity, such as antimicrobial agents.
Medicine: It is involved in the synthesis of pharmaceutical compounds used to treat thromboembolic disorders.
Industry: It is used in the production of various chemical reagents and intermediates.
Mechanism of Action
The mechanism of action of 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of oxazolidinones, it acts as a precursor that undergoes various chemical transformations to produce the final active compound . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide include:
5-chloro-thiophene-2-carboxylic acid: Used as a chemical reagent in organic synthesis.
2-(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione: Used in the synthesis of various pharmaceutical intermediates.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of oxazolidinones and other biologically active compounds. Its ability to undergo various chemical reactions and produce high-purity products makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H8ClNO2S |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
5-chloro-N-(oxiran-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11) |
InChI Key |
LLRCNCXTSFGOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CNC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
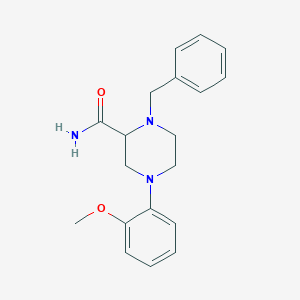
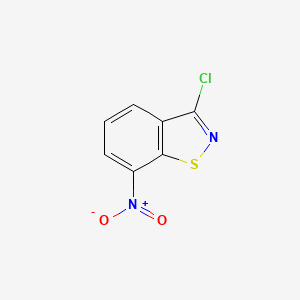
![(S)-2-[4-(1-aminoethyl)phenoxy]-N,N-diethylethylamine](/img/structure/B8522208.png)
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8522212.png)
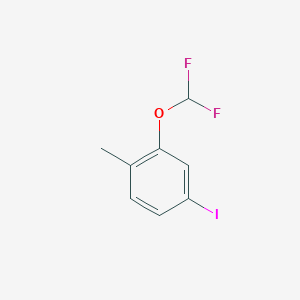
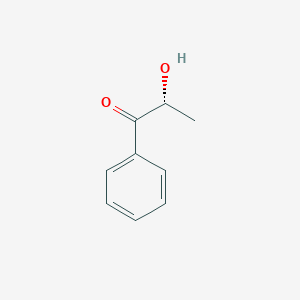
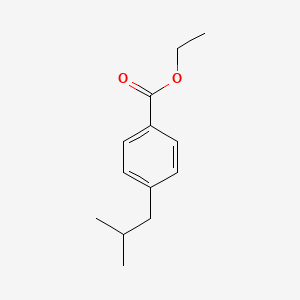
![2-[Acetyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B8522235.png)
